Cas no 75-75-2 (Methanesulfonic acid)

Methanesulfonic acid structure
Methanesulfonic acid structure
Product Name:Methanesulfonic acid
CAS番号:75-75-2
MF:CH4O3S
メガワット:96.1
MDL:MFCD00007518
CID:34017
PubChem ID:6395
Update Time:2025-11-01

Methanesulfonic acid 化学的及び物理的性質

名前と識別子

    • Methanesulfonic acid
    • MSA
    • Methanesulfonicacidaqsoln
    • Methanesulphonic acid
    • Methylsulfonic Acid
    • Mesic acid
    • Methanesulfonic Acid [for HPLC]
    • Sulfomethane
    • Alkanesulfonic acid
    • Methanesulfonicacid
    • Methane Sulfonic Acid
    • NSC3718
    • CCRIS 2783
    • methansulfonic acid
    • Methansulfonsaeure
    • NCGC00258626-01
    • EINECS 200-898-6
    • Mesylate
    • NSC-3718
    • NCGC00248914-01
    • CHEMBL3039600
    • UNII-12EH9M7279
    • Methanesulfonic acid, 99.5%
    • DTXCID806422
    • M0093
    • NSC 3718
    • CH3SO3H
    • EC 200-898-6
    • CHEBI:27376
    • Z281776238
    • Alkanesulfonate
    • Q414168
    • methylsulphonic acid
    • LACTIC ACID(DL)
    • methansulphonic acid
    • Methanesulfonic acid, >=99.0%, ReagentPlus(R)
    • Kyselina methansulfonova
    • Aliphatic sulfonate
    • A934985
    • methane sulphonic acid
    • methanesulphonic-acid-
    • methyl sulfonic acid
    • MsOH
    • WLN: WSQ1
    • F1908-0093
    • Kyselina methansulfonova [Czech]
    • Methanesulfonic acid, >=99.0%
    • METHANESULFONIC ACID [II]
    • AT25153
    • Methanesulfonic acid, Vetec(TM) reagent grade, 98%
    • metanesulfonic acid
    • DB-075013
    • ammoniummethanesulfonate
    • METHANESULFONIC ACID [MI]
    • InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4
    • Mesylic acid
    • J-521696
    • 75-75-2
    • MFCD00007518
    • H3CSO3H
    • Methanesulfonic acid, for HPLC, >=99.5% (T)
    • BRN 1446024
    • Methanesulfonic Acid (CH3SO3H)
    • J1.465F
    • CAS-75-75-2
    • methane-sulfonic acid
    • Tox21_201073
    • EN300-29198
    • Methanesulfonic acid, anhydrous
    • AI3-28532
    • BP-12823
    • NS00004472
    • STL264182
    • Methanesulfonic acid, HPLC grade
    • CH3SO2OH
    • DTXSID4026422
    • 4-04-00-00010 (Beilstein Handbook Reference)
    • Methanesulfonic acid solution
    • METHANESULFONIC ACID [HSDB]
    • methyl-sulfonic acid
    • MeSO3H
    • M2059
    • AKOS009146947
    • HSDB 5004
    • METHANESULFONIC ACID (II)
    • CH4O3S
    • 12EH9M7279
    • 03S
    • MDL: MFCD00007518
    • インチ: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
    • InChIKey: AFVFQIVMOAPDHO-UHFFFAOYSA-N
    • ほほえんだ: CS(=O)(=O)O
    • BRN: 1446024

計算された属性

  • せいみつぶんしりょう: 95.98810
  • どういたいしつりょう: 79.993
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 5
  • 回転可能化学結合数: 0
  • 複雑さ: 92.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 56.5A^2

じっけんとくせい

  • 色と性状: 無色または微茶色の油状液体で、低温で固体である。
  • 密度みつど: 1.319 g/mL at 25 °C
  • ゆうかいてん: 17-19 °C (lit.)
  • ふってん: 167 °C/10 mmHg(lit.)
  • フラッシュポイント: 華氏温度:372.2°f< br / >摂氏度:189°C< br / >
  • 屈折率: n20/D 1.416
  • ようかいど: water: soluble1,000 g/L at 20°C
  • すいようせい: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.
  • あんていせい: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).
  • PSA: 62.75000
  • LogP: 0.58480
  • ようかいせい: 水、アルコール、エーテルに溶け、アルカン、ベンゼン、トルエンなどに溶けず、沸騰水と熱アルカリ液中で分解せず、金属鉄、銅、鉛に対して強い腐食作用がある。
  • マーカー: 5954
  • じょうきあつ: <1 mmHg ( 20 °C)
  • かんど: Light Sensitive & Hygroscopic
  • 酸性度係数(pKa): -2.6(at 25℃)
  • 濃度: 70 wt. % in H2O

Methanesulfonic acid セキュリティ情報

  • 記号: GHS05
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H314
  • 警告文: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501
  • 危険物輸送番号:UN 3265 8/PG 2
  • WGKドイツ:1
  • 危険カテゴリコード: 21/22-34
  • セキュリティの説明: S26-S36-S45-S1/2-S36/37/39
  • RTECS番号:PB1140000
  • 危険物標識: C
  • 包装カテゴリ:III
  • 危険レベル:8
  • 危険レベル:8
  • 包装グループ:III
  • TSCA:Yes
  • ちょぞうじょうけん:2-8°C
  • セキュリティ用語:8
  • 包装等級:III
  • リスク用語:R34

Methanesulfonic acid 税関データ

  • 税関コード:2904100000
  • 税関データ:

    中国税関コード:

    2904100000

    概要:

    290410000は、スルホ基の誘導体及びその塩及びエチルエステルのみを含む。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290410000個のスルホ基のみを含む誘導体、それらの塩、およびエチルエステル。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Methanesulfonic acid 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
152800-25g
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75-75-2 99%
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£15.00 2022-02-28
Fluorochem
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Methanesulphonic acid
75-75-2 99%
500g
£25.00 2022-02-28
Fluorochem
152800-1kg
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£43.00 2022-02-28
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¥144 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000346-500ml
Methanesulfonic acid
75-75-2 70%(:H2O)
500ml
¥87 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000347-100g
Methanesulfonic acid
75-75-2 98%
100g
¥46 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000347-500g
Methanesulfonic acid
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¥113 2024-05-21

Methanesulfonic acid 合成方法

合成方法 1

はんのうじょうけん
リファレンス
Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637]
Cui, J. Jean; McTigue, Michele; Nambu, Mitchell; Tran-Dube, Michelle; Pairish, Mason; et al, Journal of Medicinal Chemistry, 2012, 55(22),

合成方法 2

はんのうじょうけん
1.1 Solvents: Methanol ,  Water ;  2 h, 5 °C; 5 h, 5 °C → 60 °C
リファレンス
A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate
Tian, Qingping; Cheng, Zhigang; Yajima, Herbert M.; Savage, Scott J.; Green, Keena L.; et al, Organic Process Research & Development, 2013, 17(1), 97-107

合成方法 3

はんのうじょうけん
1.1 Solvents: 2-Methyltetrahydrofuran ;  60 min, 25 °C; 1 h, 25 °C
リファレンス
Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate
Anonymous, IP.com Journal, 2011, 11,

合成方法 4

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid Solvents: Acetone ;  rt; 1 h, rt
リファレンス
Synthesis of dabigatran etexilate mesylate
Cheng, Qingfang; et al, Zhongguo Xinyao Zazhi, 2012, 21(1), 88-91

合成方法 5

はんのうじょうけん
1.1 Solvents: Acetone ;  rt → 5 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ;  20 min, 35 - 40 °C
リファレンス
Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate
Anonymous, IP.com Journal, 2012, 12,

合成方法 6

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ,  Water ;  10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol ,  Ethyl acetate ;  3 - 4 h, 25 - 30 °C
リファレンス
An improved process for preparation of dabigatran etexilate mesylate
Sharif, S. D. Khasim; et al, Asian Journal of Chemistry, 2017, 29(6), 1253-1257

合成方法 7

はんのうじょうけん
1.1 1 h, 0 °C
リファレンス
Synthesis and antifungal activity of the novel triazole compounds
Yu, Shichong; et al, MedChemComm, 2013, 4(4), 704-708

合成方法 8

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.2 Solvents: 1,2-Dichloroethane ;  rt
1.3 Catalysts: Cetrimide ;  5 h, rt
1.4 Solvents: Ethyl acetate ;  rt → 10 °C
1.5 Solvents: Ethyl acetate ;  1 h, 10 °C
リファレンス
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

合成方法 9

はんのうじょうけん
1.1 Solvents: Toluene ;  3 h, 80 °C
リファレンス
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
Zhao, Qing-Jie; et al, Chemistry & Biodiversity, 2007, 4(7), 1472-1479

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
リファレンス
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
Jiang, Zhigan; et al, European Journal of Medicinal Chemistry, 2014, 82, 490-497

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
リファレンス
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
Wu, Shanchao; et al, ChemMedChem, 2014, 9(12), 2639-2646

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
Liang, Shuang; et al, Journal of Medical Colleges of PLA, 2004, 19(3), 142-145

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Potassium carbonate
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
Liang, Shuang; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(2), 71-75

合成方法 15

はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dichloromethane ;  15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide ,  Sodium hydroxide Solvents: Toluene ;  3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
リファレンス
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
Zhu, Panhu; et al, Journal of Medicinal Chemistry, 2023, 66(11), 7497-7515

合成方法 16

はんのうじょうけん
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

合成方法 17

はんのうじょうけん
1.1 Solvents: Isopropanol ;  12 h, rt
2.1 Solvents: Water ;  rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ;  rt → 0 °C
3.3 Solvents: Acetonitrile ;  0 - 5 °C
リファレンス
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

合成方法 18

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ;  5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
リファレンス
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

合成方法 19

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
リファレンス
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

合成方法 20

はんのうじょうけん
リファレンス
Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer
Cui, J. Jean; McTigue, Michele; Nambu, Mitchell; Tran-Dube, Michelle; Pairish, Mason; et al, Journal of Medicinal Chemistry, 2012, 55(18), 8091-8109

合成方法 21

はんのうじょうけん
1.1 Solvents: 1-Butanol ;  rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C
リファレンス
Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate
Anonymous, IP.com Journal, 2012, 12,

合成方法 22

はんのうじょうけん
1.1 Solvents: Acetone ,  Ethyl acetate ;  rt; 2 h, rt
リファレンス
An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities
Devarasetty, Sitaramaiah; et al, Pharma Chemica, 2018, 10(4), 127-148

合成方法 23

はんのうじょうけん
リファレンス
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

合成方法 24

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
リファレンス
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

合成方法 25

はんのうじょうけん
1.1 1 h, 0 °C
リファレンス
Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment
Yu, Shichong; et al, Archives of Pharmacal Research, 2013, 36(10), 1215-1222

合成方法 26

はんのうじょうけん
1.1 1 h, 0 °C
リファレンス
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
Yu, Shichong; et al, RSC Advances, 2013, 3(32), 13486-13490

合成方法 27

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid ;  1 h, 0 °C
リファレンス
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
Chai, Xiaoyun; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1811-1814

合成方法 28

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Cetrimide Solvents: Toluene ,  Water ;  3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ;  1 h, 0 °C
リファレンス
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
Heravi, Majid M.; et al, Heterocyclic Communications, 2005, 11(1), 19-22

合成方法 29

はんのうじょうけん
1.1 Catalysts: Cetrimide Solvents: Toluene ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ;  rt → 0 °C
1.4 Solvents: Ethyl acetate ;  1 h, 0 °C
リファレンス
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

合成方法 30

はんのうじょうけん
1.1 Catalysts: Aluminum chloride
1.2 Reagents: Sodium bicarbonate
1.3 -
1.4 -
リファレンス
Synthesis and antifungal activity of triazole derivatives
Hu, Xiaoyan; et al, Huaxue Yanjiu Yu Yingyong, 2010, 22(12), 1573-1577

合成方法 31

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  4 h, 60 °C
1.2 1.5 h, 0 °C
リファレンス
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
Zhang, Zhiqiang; et al, Yaoxue Fuwu Yu Yanjiu, 2016, 16(2), 94-97

合成方法 32

はんのうじょうけん
1.1 Solvents: Toluene
リファレンス
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
Blokhina, Svetlana V.; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 40,

合成方法 33

はんのうじょうけん
1.1 Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ;  rt → 0 °C
2.3 Solvents: Acetonitrile ;  0 - 5 °C
リファレンス
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

合成方法 34

はんのうじょうけん
1.1 Catalysts: Aluminum chloride ;  5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ;  3 h, 60 °C
3.2 1 h, 0 °C
リファレンス
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
Zhou, Yu; et al, Dier Junyi Daxue Xuebao, 2011, 32(7), 754-758

合成方法 35

はんのうじょうけん
1.1 Solvents: Ethanol ;  24 h, 25 - 35 °C
リファレンス
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease
Nirogi, Ramakrishna ; Shinde, Anil; Kambhampati, Rama Sastry; Mohammed, Abdul Rasheed; Saraf, Sangram Keshari; et al, Journal of Medicinal Chemistry, 2017, 60(5), 1843-1859

合成方法 36

はんのうじょうけん
1.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
1.4 Solvents: Methanol
リファレンス
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

合成方法 37

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
リファレンス
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

合成方法 38

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ;  cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
リファレンス
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

合成方法 39

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
リファレンス
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

合成方法 40

はんのうじょうけん
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ;  cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ;  cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
リファレンス
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

合成方法 41

はんのうじょうけん
1.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
リファレンス
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

合成方法 42

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  15 - 30 min, rt
1.2 Solvents: Water ;  3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ;  3 h, reflux
2.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ;  5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
リファレンス
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Methanesulfonic acid Raw materials

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(CAS:75-75-2)
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Methanesulfonic acid スペクトログラム

13C NMR
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GC-MS
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1H NMR 300 MHz DMSO
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:75-75-2)
SFD624
清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:75-75-2)Methanesulfonic acid
sfd8017
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
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